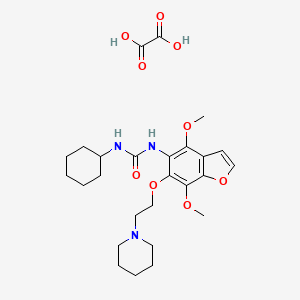
Urea, 1-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-cyclohexyl-, oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-cyclohexyl-, oxalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with dimethoxy and piperidinoethoxy groups, a cyclohexyl group, and an oxalate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-cyclohexyl-, oxalate typically involves multiple steps. The key steps include the formation of the benzofuran ring, the introduction of the dimethoxy and piperidinoethoxy groups, and the attachment of the cyclohexyl group. The final step involves the formation of the urea derivative and its conversion to the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-cyclohexyl-, oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinoethoxy and dimethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential biological activity. Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Research may involve screening for activity against various diseases, such as cancer or infectious diseases, and studying its pharmacokinetics and pharmacodynamics.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties may make it suitable for applications in fields such as materials science or pharmaceuticals.
Wirkmechanismus
The mechanism of action of Urea, 1-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-cyclohexyl-, oxalate is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzofuran derivatives with various substituents, such as:
- 1-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-tert-butylurea
- 1-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-methylurea
Uniqueness
The uniqueness of Urea, 1-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-cyclohexyl-, oxalate lies in its specific combination of functional groups and its potential for diverse chemical reactivity
Eigenschaften
CAS-Nummer |
75883-69-1 |
|---|---|
Molekularformel |
C26H37N3O9 |
Molekulargewicht |
535.6 g/mol |
IUPAC-Name |
1-cyclohexyl-3-[4,7-dimethoxy-6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]urea;oxalic acid |
InChI |
InChI=1S/C24H35N3O5.C2H2O4/c1-29-20-18-11-15-31-21(18)23(30-2)22(32-16-14-27-12-7-4-8-13-27)19(20)26-24(28)25-17-9-5-3-6-10-17;3-1(4)2(5)6/h11,15,17H,3-10,12-14,16H2,1-2H3,(H2,25,26,28);(H,3,4)(H,5,6) |
InChI-Schlüssel |
XJYTUZWCRCEGSA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)OCCN3CCCCC3)NC(=O)NC4CCCCC4.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


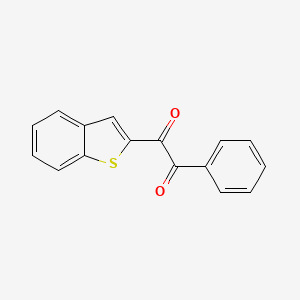
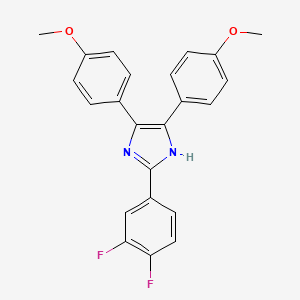
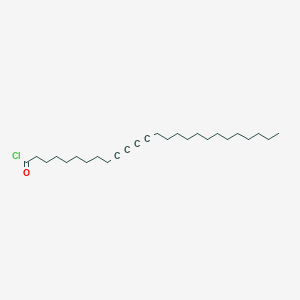




![Benzaldehyde, 2-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B14446648.png)

![2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14446670.png)


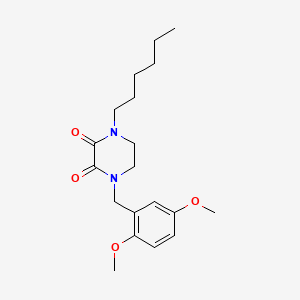
![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)
